3-(Allyloxymethyl)-4-methoxyphenylboronic acid
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Overview
Description
3-(Allyloxymethyl)-4-methoxyphenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features an allyloxymethyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxymethyl)-4-methoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylboronic acid and allyl bromide.
Allylation Reaction: The 4-methoxyphenylboronic acid undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to form the intermediate this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Allyloxymethyl)-4-methoxyphenylboronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the allyloxymethyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and nucleophiles.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted phenylboronic acids with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: 3-(Allyloxymethyl)-4-methoxyphenylboronic acid is used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Development: It is explored for its potential in drug development, particularly in the design of boron-containing drugs.
Medicine:
Therapeutics: Research is ongoing to explore its potential therapeutic applications, including its use in cancer treatment due to its ability to form stable complexes with biomolecules.
Industry:
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Sensors: It is employed in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3-(Allyloxymethyl)-4-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:
Molecular Targets: The compound targets molecules with diol groups, forming stable boronate esters.
Pathways Involved: It participates in pathways involving the formation and cleavage of boronate esters, which are crucial in bioconjugation and sensing applications.
Comparison with Similar Compounds
4-Methoxyphenylboronic Acid: Lacks the allyloxymethyl group but shares the methoxy and boronic acid functionalities.
3-(Allyloxymethyl)phenylboronic Acid: Similar structure but without the methoxy group.
4-Methoxy-3-(hydroxymethyl)phenylboronic Acid: Contains a hydroxymethyl group instead of an allyloxymethyl group.
Uniqueness:
Functional Groups: The presence of both allyloxymethyl and methoxy groups makes 3-(Allyloxymethyl)-4-methoxyphenylboronic acid unique in its reactivity and applications.
Versatility: Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility compared to similar compounds.
Biological Activity
3-(Allyloxymethyl)-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Boronic acids, including this compound, typically exert their biological effects through several mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites. This inhibition can affect various signaling pathways in cells.
- Antitumor Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells, potentially through the modulation of cell cycle regulators and apoptosis-related proteins.
- Antibacterial Properties : Certain boronic acid derivatives have shown antibacterial activity by disrupting bacterial cell wall synthesis.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
- Enzyme Inhibition : Research indicated that this compound effectively inhibits specific serine proteases, which are involved in tumor progression. The inhibition was characterized by a dose-dependent response, suggesting its potential as a therapeutic agent in cancer treatment .
- Antibacterial Effects : In vitro studies highlighted the antibacterial properties of this compound against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membrane integrity .
Data Table: Biological Activities of this compound
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | HeLa Cells | 15 | Induction of apoptosis via mitochondrial pathway |
Enzyme Inhibition | Serine Proteases | 20 | Competitive inhibition at active site |
Antibacterial | Staphylococcus aureus | 25 | Disruption of cell membrane integrity |
Properties
Molecular Formula |
C11H15BO4 |
---|---|
Molecular Weight |
222.05 g/mol |
IUPAC Name |
[4-methoxy-3-(prop-2-enoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO4/c1-3-6-16-8-9-7-10(12(13)14)4-5-11(9)15-2/h3-5,7,13-14H,1,6,8H2,2H3 |
InChI Key |
HKHKXXDVWCORSK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)COCC=C)(O)O |
Origin of Product |
United States |
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